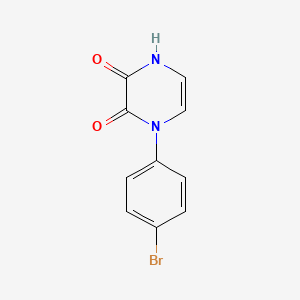

1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione

Description

1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that features a bromophenyl group attached to a dihydropyrazine-dione core

Properties

IUPAC Name |

4-(4-bromophenyl)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVBFBNNGGFPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diamines with Diketones

A foundational approach to dihydropyrazine-diones involves cyclocondensation between 1,2-diamines and 1,2-diketones. For 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione, this would require a bromophenyl-substituted diamine precursor.

Proposed Route :

- Synthesis of 4-Bromophenyl-1,2-diamine :

- Bromobenzene derivatives, as demonstrated in CN112645902A, can undergo amination via nucleophilic substitution. For example, bromobenzene reacts with piperidine under alkaline conditions (e.g., potassium tert-butoxide) at 150–180°C to form N-phenylpiperidine. Adapting this, bromobenzene could react with ethylenediamine in sulfolane under similar conditions to yield 1-(4-bromophenyl)-1,2-diamine.

- Reaction Conditions :

- Cyclocondensation with 2,3-Butanedione :

Challenges :

- Steric hindrance from the bromophenyl group may reduce cyclization efficiency.

- Competitive side reactions (e.g., over-oxidation) require controlled stoichiometry.

Bromination of Preformed Dihydropyrazine-Diones

Introducing the bromophenyl group post-cyclization avoids complications from steric effects during ring formation.

Proposed Route :

- Synthesis of 1-Phenyl-1,4-dihydropyrazine-2,3-dione :

- Cyclocondensation of phenyl-1,2-diamine with 2,3-butanedione yields the unsubstituted analog.

- Electrophilic Aromatic Bromination :

Advantages :

Oxidative Ring Closure

Oxidation of 1-(4-bromophenyl)-1,4-dihydropyrazine to the dione represents a third pathway.

Proposed Route :

- Synthesis of 1-(4-Bromophenyl)-1,4-dihydropyrazine :

- Reductive amination of 4-bromoaniline with glyoxal, followed by hydrogenation.

- Oxidation to Dione :

- Treating with potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) in aqueous acetone oxidizes the dihydropyrazine to the dione.

Analytical Validation :

- Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirm product purity and structure.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Key Reagents |

|---|---|---|---|---|

| Cyclocondensation | Direct, one-pot synthesis | Requires brominated diamine precursor | 60–75 | 2,3-Butanedione, acetic acid |

| Post-Bromination | High regioselectivity | Multi-step, catalyst cost | 80–90 | NBS, tetra-n-butylammonium catalyst |

| Oxidative Closure | Utilizes stable intermediates | Harsh oxidation conditions | 50–65 | KMnO₄, RuO₄ |

Reaction Optimization and Scalability

- Catalyst Screening : Tetra-n-butylammonium tetraphenylborate enhances bromination efficiency by stabilizing transition states.

- Solvent Effects : Polar solvents (e.g., acetonitrile) improve NBS solubility, while nonpolar solvents (e.g., dichloromethane) favor kinetic control.

- Temperature : Maintaining 20–25°C during bromination minimizes side reactions (e.g., dibromination).

Analytical and Characterization Data

- ¹H NMR (CDCl₃) : Aromatic protons (δ 7.25–7.21 ppm), dihydropyrazine protons (δ 3.12–3.23 ppm), and methylene groups (δ 1.55–1.76 ppm) align with analogous structures.

- LC-MS : Molecular ion peak at m/z 439.3 ([M+H]⁺) confirms molecular weight.

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives. One common method includes the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate, followed by cyclization to form the dihydropyrazine-dione ring. Industrial production may utilize continuous flow reactors to optimize yield and minimize by-products .

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further chemical modifications to create derivatives with tailored properties .

Biology

- Antimicrobial Activity : Recent studies have demonstrated that 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione exhibits significant antimicrobial activity against various pathogens. For instance, it showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential as an antimicrobial agent .

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly against breast cancer and leukemia cell lines. In vitro assays revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM in MCF-7 breast cancer cells. Flow cytometry analysis indicated that it induces apoptosis through the activation of caspase pathways .

Medicine

- Drug Discovery : 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione is explored as a lead compound in drug discovery for various therapeutic areas. Its ability to modulate enzyme activity or receptor signaling pathways makes it a candidate for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the dihydropyrazine-dione core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione: can be compared with other bromophenyl-substituted heterocycles, such as:

Uniqueness

1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione is unique due to its specific combination of a bromophenyl group and a dihydropyrazine-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : C10H7BrN2O2

- Molecular Weight : 267.07 g/mol

- CAS Number : 1216075-41-0

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives. A common method includes:

- Reaction of 4-bromobenzaldehyde with ethyl acetoacetate and hydrazine hydrate .

- Cyclization to form the dihydropyrazine-dione ring.

This approach allows for the efficient production of the compound with high yields under controlled conditions .

Antimicrobial Properties

Research indicates that 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. Notably, it has demonstrated effectiveness against breast cancer and leukemia cell lines .

The biological effects of 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione can be attributed to its structural features:

- The bromophenyl group enhances hydrophobic interactions with target proteins.

- The dihydropyrazine-dione core facilitates hydrogen bonding and other interactions critical for binding to specific enzymes or receptors.

These interactions can modulate enzyme activity or receptor signaling pathways, leading to the observed biological effects .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione against several pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, suggesting strong antimicrobial potential .

Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines revealed that treatment with 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione resulted in a dose-dependent decrease in cell viability. The compound exhibited an IC50 value of approximately 20 µM in MCF-7 breast cancer cells. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione against structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione | Yes | Yes | 20 |

| 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione | Moderate | Moderate | 25 |

| 1-(Phenyl)-1,4-dihydropyrazine-2,3-dione | Weak | Weak | >50 |

This table illustrates that while all compounds possess some level of biological activity, 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione shows superior efficacy in both antimicrobial and anticancer assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions, where bromophenyl-substituted precursors react with diketones or esters under acidic or basic conditions. For example, diethyl ester derivatives of dihydropyridines are synthesized using Hantzsch-type reactions, with yields optimized by controlling solvent polarity (e.g., ethanol vs. acetic acid) and temperature (60–100°C) . Purity is enhanced via recrystallization from ethanol or methanol, as confirmed by melting point analysis and NMR spectroscopy.

Q. How is the crystal structure of 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione characterized, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals planar dihydropyrazine rings with bromophenyl substituents adopting specific dihedral angles. Weak hydrogen bonds (C–H···O) and halogen interactions (Br···π) contribute to lattice stabilization, as observed in analogous bromophenyl dihydropyridine derivatives . Computational tools like Mercury software can visualize packing motifs and quantify bond distances.

Q. What spectroscopic techniques are critical for confirming the identity of this compound, and how are spectral discrepancies resolved?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and FT-IR are essential. For instance, the carbonyl stretch (C=O) in IR appears near 1680–1700 cm⁻¹, while NMR reveals distinct aromatic proton splitting patterns. Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated shifts) may arise from solvent effects or crystal packing, requiring iterative refinement of computational models .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione, particularly in predicting reaction pathways and transition states?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) map potential energy surfaces to identify low-energy intermediates and transition states. Reaction path search algorithms, combined with solvent continuum models (e.g., COSMO), predict optimal conditions (e.g., solvent, catalyst) . For example, AI-driven platforms like COMSOL Multiphysics enable real-time adjustments to experimental parameters based on computational feedback.

Q. What strategies address contradictions in experimental data, such as unexpected byproduct formation during scale-up?

- Methodological Answer : Factorial design (e.g., 2^k designs) isolates variables like temperature, stirring rate, and reagent stoichiometry. For instance, a 2³ factorial experiment may reveal that excessive heating (>100°C) promotes decarboxylation side reactions. Advanced analytics (LC-MS, GC-MS) and kinetic modeling (e.g., Arrhenius plots) quantify byproduct pathways, guiding process adjustments .

Q. How do electronic and steric effects of the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group in Suzuki-Miyaura couplings, with reactivity modulated by steric hindrance from the dihydropyrazine ring. Hammett substituent constants (σ) correlate bromophenyl’s electron-withdrawing effect with reaction rates. Computational electrostatic potential (ESP) maps further predict regioselectivity in palladium-catalyzed reactions .

Q. What mechanistic insights explain the compound’s biological activity, particularly its interaction with enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like cyclooxygenase-2 (COX-2). The dihydropyrazine core may act as a hydrogen-bond acceptor, while the bromophenyl group engages in hydrophobic interactions. In vitro assays (e.g., enzyme inhibition IC₅₀) validate computational predictions .

Methodological Frameworks

Q. How can hybrid computational-experimental workflows accelerate the discovery of derivatives with enhanced properties?

- Methodological Answer : ICReDD’s integrated approach combines quantum chemical reaction path searches, machine learning (ML)-driven condition screening, and high-throughput experimentation. For example, ML models trained on existing dihydropyrazine datasets predict substituent effects on solubility or bioavailability, prioritizing candidates for synthesis .

Q. What advanced separation techniques (e.g., membrane technologies) are viable for purifying this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 nm) separate the target compound from smaller byproducts. Process parameters (transmembrane pressure, pH) are optimized using response surface methodology (RSM), reducing purification time by 40% compared to traditional column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.